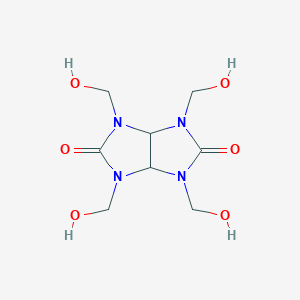










|
REACTION_CXSMILES
|
CO.Cl.C(O)[N:5]1[C:9](=[O:10])[N:8](CO)[CH:7]2[N:13](CO)[C:14]([N:16](CO)[CH:6]12)=[O:15].C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>>[CH:7]12[NH:13][C:14](=[O:15])[NH:16][CH:6]1[NH:5][C:9]([NH:8]2)=[O:10] |f:3.4,5.6.7|
|


|
Name
|
|
|
Quantity
|
30 mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 25°-30° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a suitable reaction vessel equipped with a stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer, and reflux condenser
|
|
Type
|
WAIT
|
|
Details
|
After half an hour
|
|
Type
|
FILTRATION
|
|
Details
|
The salt was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated at 60° C. under reduced pressure
|
|
Type
|
FILTRATION
|
|
Details
|
The yield of the syrupy product after filtration of the salt
|
|
Type
|
ADDITION
|
|
Details
|
was diluted to 90% solids with cellosolve
|
|
Type
|
CUSTOM
|
|
Details
|
Gardner-Holdt Viscosity (25° C.)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |